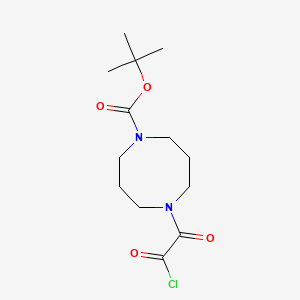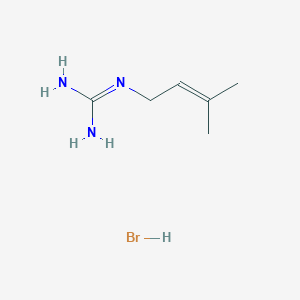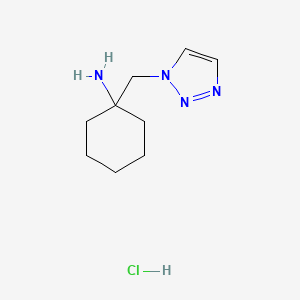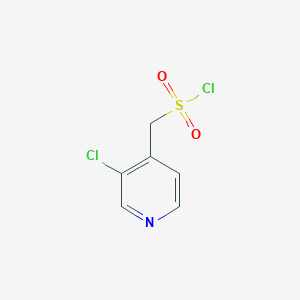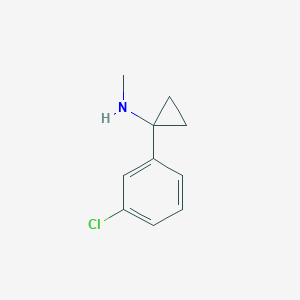![molecular formula C11H14BrNO B13233945 2-Bromo-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13233945.png)
2-Bromo-N-[(1R)-1-phenylethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[(1R)-1-phenylethyl]propanamide is an organic compound with the molecular formula C11H14BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain, and a phenylethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(1R)-1-phenylethyl]propanamide typically involves the reaction of 2-bromopropanoyl bromide with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-[(1R)-1-phenylethyl]propanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of different substituted amides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted amides with various functional groups.
Reduction: The corresponding amine, N-[(1R)-1-phenylethyl]propanamide.
Hydrolysis: The corresponding carboxylic acid and (1R)-1-phenylethylamine.
Applications De Recherche Scientifique
2-Bromo-N-[(1R)-1-phenylethyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of 2-Bromo-N-[(1R)-1-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cell membrane receptors, altering signal transduction processes and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-phenylpropanamide: Similar structure but lacks the phenylethyl group, leading to different chemical and biological properties.
N-Benzyl-2-bromo-N-phenylpropionamide: Contains a benzyl group instead of a phenylethyl group, resulting in variations in reactivity and applications.
Uniqueness
2-Bromo-N-[(1R)-1-phenylethyl]propanamide is unique due to the presence of the (1R)-1-phenylethyl group, which imparts specific stereochemical properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound in the development of stereoselective drugs and other specialized applications .
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-bromo-N-[(1R)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m1/s1 |
Clé InChI |
QYAAFAXOBIYBIR-YGPZHTELSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=O)C(C)Br |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B13233865.png)
![1-[(3-Methylpentan-2-yl)amino]propan-2-ol](/img/structure/B13233881.png)
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13233886.png)
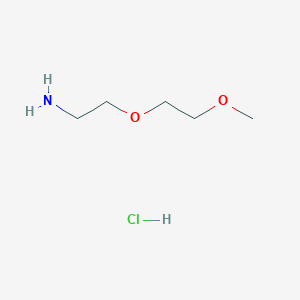
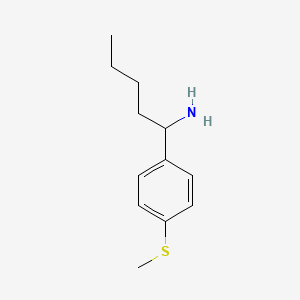
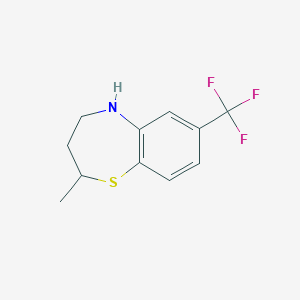
![2-{Thieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13233919.png)
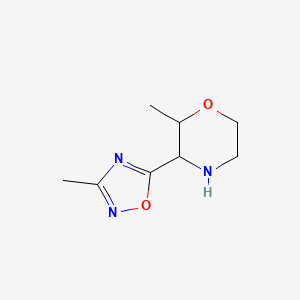
![tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13233931.png)
